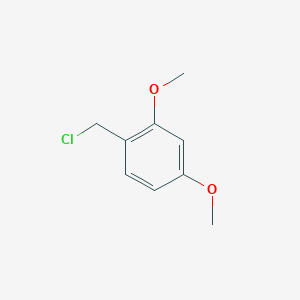
1-(Chloromethyl)-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Chloromethyl)-2,4-dimethoxybenzene” likely belongs to the class of organic compounds known as chloromethyl compounds . These compounds contain a methyl group attached to a chlorine atom .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2,4-dimethoxybenzene” would likely consist of a benzene ring with a chloromethyl group (-CH2Cl) and two methoxy groups (-OCH3) attached . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Ethers, which include methoxy groups, are known to undergo a variety of reactions . These can include cleavage of the C-O bond by strong acids . The chloromethyl group may also participate in various reactions, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2,4-dimethoxybenzene” would depend on its exact structure . Factors such as polarity, solubility, and reactivity would be influenced by the presence and position of the chloromethyl and methoxy groups .Safety And Hazards
properties
CAS RN |
55791-52-1 |
|---|---|
Product Name |
1-(Chloromethyl)-2,4-dimethoxybenzene |
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 |
InChI Key |
BQBRGOQCWAXXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

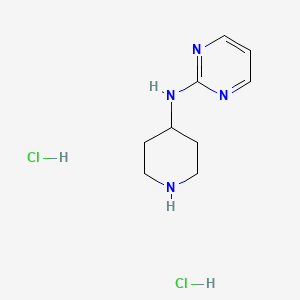
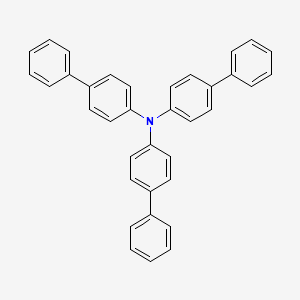
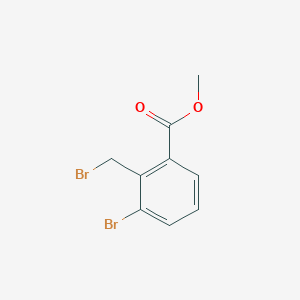
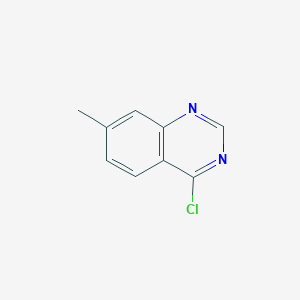
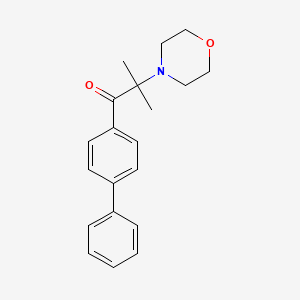
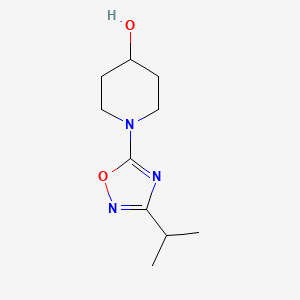
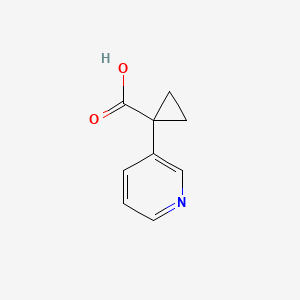
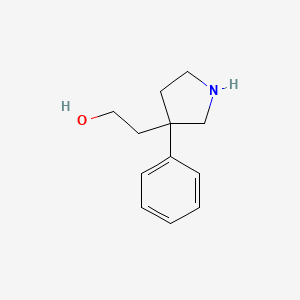
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
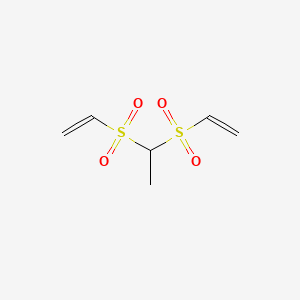
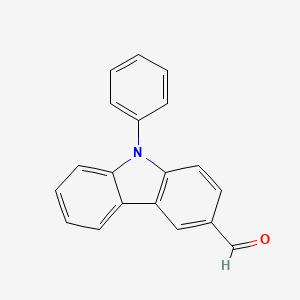
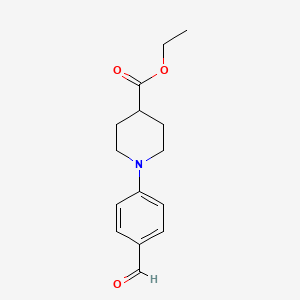
![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)